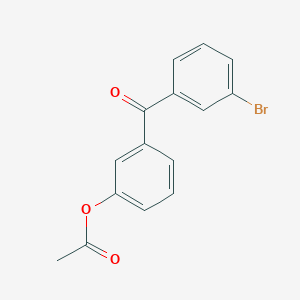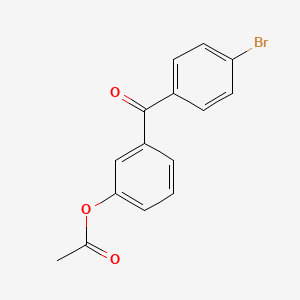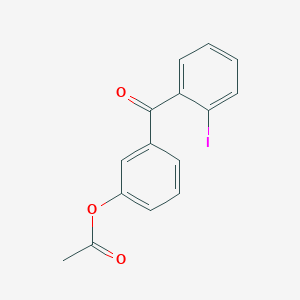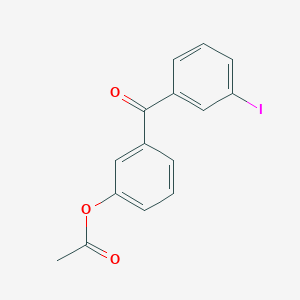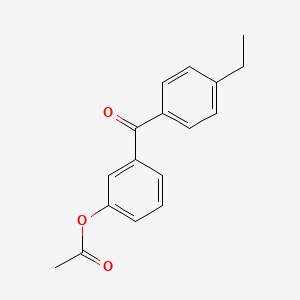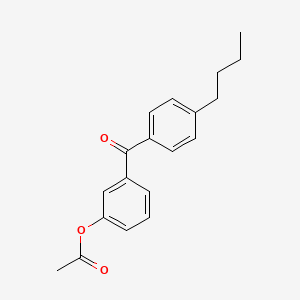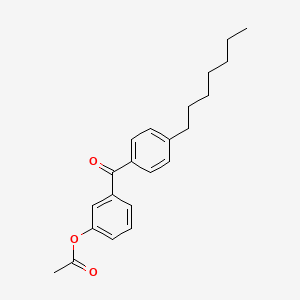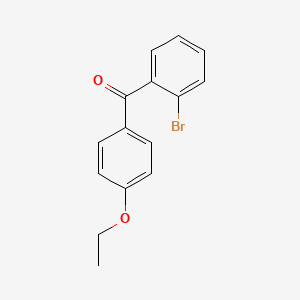
2-Brom-4'-Ethoxybenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a bromine atom and an ethoxy group
Wissenschaftliche Forschungsanwendungen
2-Bromo-4’-ethoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
Mode of Action
As a benzophenone derivative, it may share some of the biological activities of other benzophenones. The presence of the bromo and ethoxy groups could significantly alter its interactions with biological targets .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4’-ethoxybenzophenone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bromo-4’-ethoxybenzophenone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 4-bromoacetophenone with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through recrystallization using a mixed solvent of ethanol and water. The process is designed to minimize waste and byproducts, making it environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 2-amino-4’-ethoxybenzophenone or 2-thio-4’-ethoxybenzophenone.
Reduction: Formation of 2-bromo-4’-ethoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-4’-ethoxybenzoic acid .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzophenone: Lacks the ethoxy group, making it less polar and potentially less reactive in certain substitution reactions.
4-Ethoxybenzophenone: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions.
2-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: 2-Bromo-4’-ethoxybenzophenone is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the ethoxy group increases its solubility in organic solvents .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVWESUGMFWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641757 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860594-34-9 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

